molecular formula C9H8ClNO B3024535 N-(3-chlorophenyl)acrylamide CAS No. 7017-16-5

N-(3-chlorophenyl)acrylamide

Cat. No.: B3024535
CAS No.: 7017-16-5
M. Wt: 181.62 g/mol
InChI Key: NZXQEWMZAUGCLB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)acrylamide: is an organic compound with the molecular formula C₉H₈ClNO It is a derivative of acrylamide, where the amide nitrogen is bonded to a 3-chlorophenyl group

Mechanism of Action

Target of Action

N-(3-chlorophenyl)acrylamide, also known as N-(3-chlorophenyl)prop-2-enamide, is a type of acrylamide derivative. Acrylamides are known to interact with biological nucleophiles such as DNA bases, proteins, or peptides

Mode of Action

Acrylamides in general are known to form covalent bonds with soft nucleophiles, such as cysteine thiolate groups located within active sites of presynaptic proteins . This interaction can lead to protein inactivation, disrupting nerve terminal processes and impairing neurotransmission .

Biochemical Pathways

Acrylamide is metabolized in vivo by two pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) . It’s plausible that this compound follows similar biochemical pathways.

Pharmacokinetics

Acrylamide is known to be rapidly soluble and mobile in water, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Acrylamide derivatives have been associated with neurotoxicity . In addition, some acrylamide derivatives have shown antioxidant activity , suggesting potential protective effects against oxidative stress.

Action Environment

The action of this compound, like other acrylamides, can be influenced by environmental factors. Acrylamides are widely used in industrial processes and can be found in the environment, including in food and water . Exposure to acrylamides can occur through ingestion, inhalation, and dermal contact . The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(3-chlorophenyl)acrylamide is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with other molecules.

Properties

IUPAC Name

N-(3-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXQEWMZAUGCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990407
Record name N-(3-Chlorophenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7017-16-5
Record name NSC58498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chlorophenyl)prop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50990407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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